methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C24H20FN3O5S2 and its molecular weight is 513.56. The purity is usually 95%.
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Biological Activity
Methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a benzothiazole core, which is known for its diverse biological activities. The presence of a fluorine atom and a sulfamoyl group contributes to its chemical reactivity and potential pharmacological effects.
Structural Formula
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) for related compounds were reported as low as 50 μg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Antitumor Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. For example, similar compounds exhibited IC50 values ranging from 6.46 to 6.56 μM against the amyloid beta-binding alcohol dehydrogenase interaction, which is relevant in Alzheimer's disease pathology .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways associated with cancer cell growth.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells .
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, it was found that methyl 2-[(2Z)-6-fluoro...] demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics .
Study 2: Anticancer Potential
A comparative study evaluated the anticancer effects of several benzothiazole derivatives on human cancer cell lines. Methyl 2-[(2Z)-6-fluoro...] was among the top candidates showing a substantial reduction in cell viability at concentrations of 10 μM over 48 hours .
Data Tables
Compound Name | MIC (μg/mL) | IC50 (μM) | Cancer Cell Line |
---|---|---|---|
Methyl 2-[...] | 50 | 6.46 | MDA-MB-231 |
Compound A | 25 | 8.00 | SK-Hep-1 |
Compound B | 30 | 7.50 | NUGC-3 |
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S2/c1-27(18-6-4-3-5-7-18)35(31,32)19-11-8-16(9-12-19)23(30)26-24-28(15-22(29)33-2)20-13-10-17(25)14-21(20)34-24/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZHDVGPDAPIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.